molecular formula C15H18N2O5 B2462693 Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301321-45-9

Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2462693
CAS RN: 301321-45-9
M. Wt: 306.318
InChI Key: KLNRXAWZZKEUIQ-UHFFFAOYSA-N
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Description

“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” is a compound that has a molecular weight of 210.2265 . It’s also known by other names such as “Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester”, “Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester”, “Methyl dihydroferulate”, and "Methyl hydroferulate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has been analyzed using X-ray diffraction techniques . The compound has a molecular formula of C11H14O4 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 324.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been explored for its synthesis and chemical behavior in different contexts. For instance, it has been prepared and rearranged to yield derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, showcasing its versatility in chemical transformations (Bullock et al., 1972). This indicates its potential as a precursor for a variety of chemically significant molecules.

Antimicrobial Activity

A series of derivatives has been synthesized and evaluated for antimicrobial activity, demonstrating significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019). This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Agents

Derivatives of the compound have been synthesized and screened for analgesic and anti-inflammatory activities. Some compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). This highlights its potential in pharmaceutical research for developing new therapeutics.

Liquid Crystal Properties

The liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, have been examined. Certain derivatives exhibit nematic or smectic liquid crystal phases, suggesting applications in materials science for liquid crystal display technologies (Mikhaleva, 2003).

Pharmaceutical Research

In pharmaceutical research, the focus has been on synthesizing compounds with potential biological activities. For example, the synthesis and structural analysis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been reported, highlighting the compound's role in developing new drugs with improved efficacy and safety profiles (Watermeyer, Chibale, & Caira, 2009).

Safety and Hazards

“Methyl (4-hydroxy-3-methoxyphenyl)acetate” is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation .

Mechanism of Action

Target of Action

It is structurally similar to methyl (4-hydroxy-3-methoxyphenyl)acetate , which suggests potential targets could be similar

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways

Pharmacokinetics

It has been suggested that compounds with similar structures exhibit good cellular uptake due to their lipophilicity . This could potentially impact the bioavailability of the compound, but more research is needed to confirm this.

properties

IUPAC Name

methyl 6-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-8-12(14(19)22-4)13(16-15(20)17(8)2)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNRXAWZZKEUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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